

Application Notes and Protocols for NAV 26: A Selective Nav1.7 Blocker

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Compound of Interest

Compound Name: NAV 26

Cat. No.: B609423

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Introduction

NAV 26 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of nociceptive signals. [3][4] Genetic gain-of-function mutations in Nav1.7 are associated with inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, validating Nav1.7 as a key target for the development of novel analgesics.[3][4] These application notes provide detailed information on the solubility of **NAV 26** and protocols for its use in key experimental models to investigate pain mechanisms.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **NAV 26** is provided in the table below.

Property	Value	Reference
Molecular Weight	434.41 g/mol	[5]
Formula	C ₂₂ H ₂₁ F ₃ N ₂ O ₄	[5]
Purity	≥98%	[5]
CAS Number	1198160-14-3	[5]

Solubility Data

The solubility of **NAV 26** in various solvents is crucial for the preparation of stock and working solutions for in vitro and in vivo experiments.

Solvent	Solubility	Reference
DMSO	Up to 100 mM	[5]
Ethanol	Up to 50 mM	[5]
Phosphate-Buffered Saline (PBS), pH 7.4	205 µM (Kinetic Solubility)	[6]

Experimental Protocols

Preparation of Stock and Working Solutions

1. Stock Solution Preparation (10 mM in DMSO):

- To prepare a 10 mM stock solution, dissolve 4.34 mg of **NAV 26** (MW = 434.41 g/mol) in 1 mL of high-purity DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Working Solution Preparation for In Vitro Assays:

- For in vitro experiments, such as electrophysiology, dilute the DMSO stock solution into the appropriate extracellular buffer (e.g., aCSF or PBS) to the desired final concentration.
- It is recommended to keep the final DMSO concentration below 0.1% to minimize solvent effects on cellular activity.
- Prepare fresh working solutions daily.

3. Formulation for In Vivo Administration:

- For in vivo studies in rodents, **NAV 26** can be formulated for various routes of administration, including intravenous (IV), intraperitoneal (IP), or oral (PO).
- A common vehicle for IV administration is a solution of 5-10% DMSO in a solubilizing agent such as 60% PEG400 or 10% Kolliphor HS-15 in saline or water.[6]
- For oral administration, a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water is a suitable vehicle.[6]
- The final formulation should be prepared fresh on the day of the experiment.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol describes the characterization of **NAV 26**'s inhibitory effect on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using the whole-cell patch-clamp technique.

Materials:

- HEK293 cells stably expressing human Nav1.7.
- Patch-clamp rig with amplifier, digitizer, and microscope.
- Borosilicate glass capillaries for pipette fabrication.
- Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
- Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
- **NAV 26** working solutions (prepared as described above).

Procedure:

- Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours prior to recording.
- Transfer a coverslip to the recording chamber and perfuse with extracellular solution.

- Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
- Establish a whole-cell patch-clamp configuration on a single cell.
- Hold the cell at a holding potential of -100 mV.
- Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms).
- Apply **NAV 26**-containing extracellular solution to the cell via a perfusion system. Allow sufficient time for the compound to equilibrate and for the block to reach a steady state.
- Record Nav1.7 currents in the presence of **NAV 26** using the same voltage protocol.
- To determine the IC₅₀, apply a range of **NAV 26** concentrations and measure the peak inward current at each concentration.
- Normalize the peak current at each concentration to the baseline current and plot the concentration-response curve.

In Vivo Pain Models

NAV 26 has been shown to reduce nociceptive behavior in rat models of pain. Below are example protocols for assessing the efficacy of **NAV 26** in two common pain models.

1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

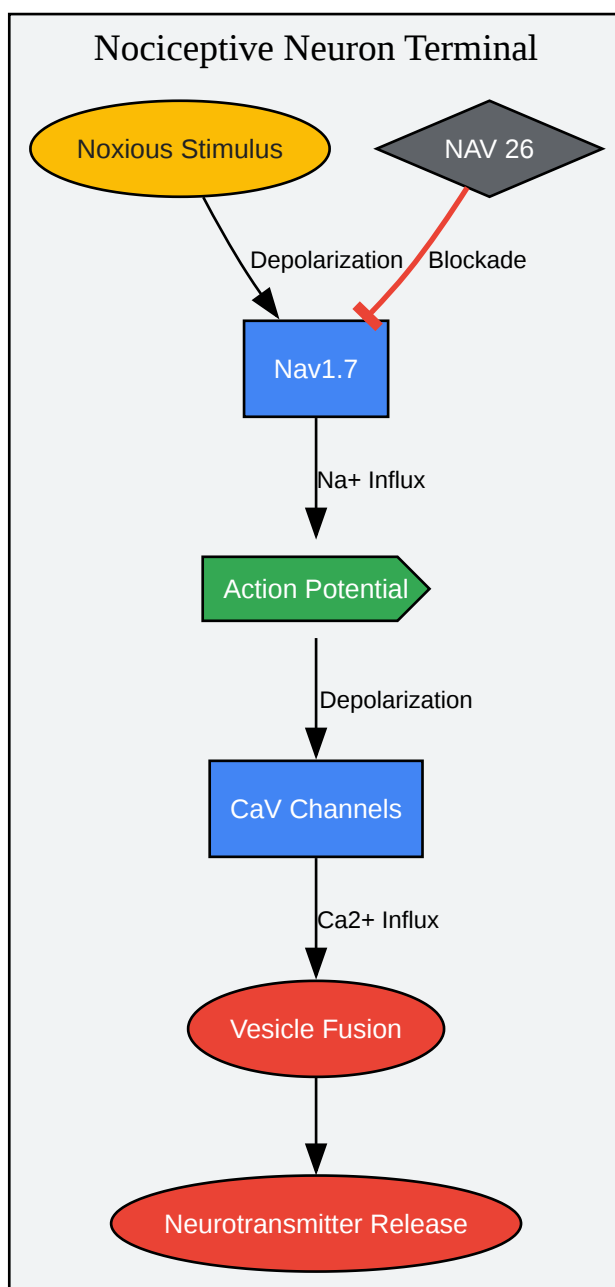
- Animal Model: Adult male Sprague-Dawley rats (200-250 g).
- Induction of Inflammation: Inject 100 μL of CFA (1 mg/mL) into the plantar surface of one hind paw. This will induce a localized inflammation and hypersensitivity to thermal and mechanical stimuli.
- Drug Administration: Administer **NAV 26** or vehicle via the desired route (e.g., intraperitoneal or oral). A suggested starting dose for a related Nav1.7 inhibitor was in the range of 1-10 mg/kg.^[7]
- Behavioral Testing:

- Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
- Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.
- Experimental Timeline:
 - Day 0: Induce inflammation with CFA injection.
 - Day 1-7: Monitor the development of hyperalgesia and allodynia.
 - Day 7 (or when hypersensitivity is established): Administer **NAV 26** or vehicle and perform behavioral testing at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).

2. Chemotherapy-Induced Neuropathic Pain (CINP) Model:

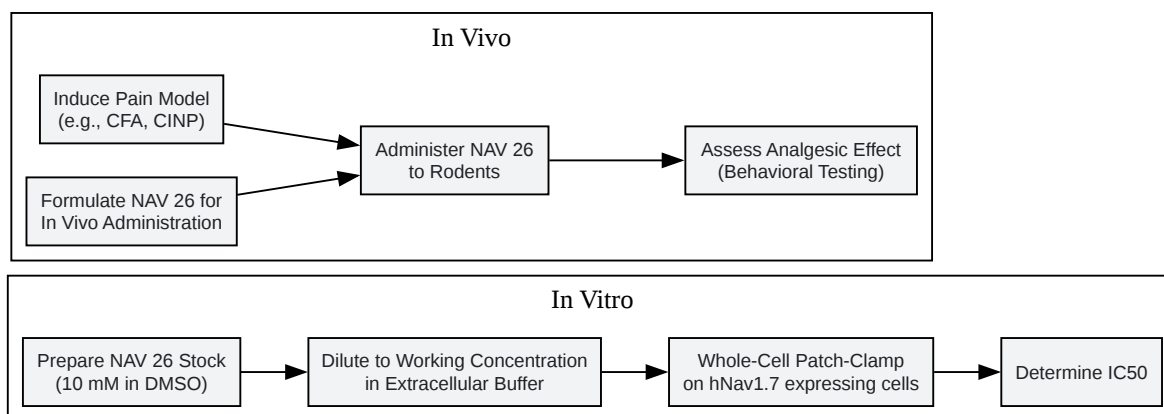
- Animal Model: Adult male Sprague-Dawley rats (200-250 g).
- Induction of Neuropathy: Administer a chemotherapeutic agent such as paclitaxel (e.g., 2 mg/kg, intraperitoneally) on four alternate days (days 0, 2, 4, 6).[8]
- Drug Administration: Once neuropathic pain is established (typically 7-14 days after the last paclitaxel injection), administer **NAV 26** or vehicle.
- Behavioral Testing: Assess mechanical allodynia using von Frey filaments as described above.
- Experimental Timeline:
 - Days 0, 2, 4, 6: Administer paclitaxel.
 - Days 7-21: Monitor the development of mechanical allodynia.
 - Once allodynia is stable: Administer **NAV 26** or vehicle and perform behavioral testing at various time points post-dosing.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **NAV 26** blocks Nav1.7, inhibiting action potential generation and subsequent neurotransmitter release in nociceptive neurons.



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Caption: General experimental workflow for evaluating **NAV 26** in vitro and in vivo.

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